2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide
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Overview
Description
2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide is a synthetic organic compound with the molecular formula C12H15F3N4O2 and a molecular weight of 304273 This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Pyrimidine Intermediate: : The synthesis begins with the preparation of the pyrimidine intermediate. This can be achieved by reacting 2-chloropyrimidine with trifluoromethylamine under suitable conditions to introduce the trifluoromethyl group.
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Coupling with Piperidine: : The pyrimidine intermediate is then coupled with piperidine in the presence of a base, such as potassium carbonate, to form the piperidine derivative.
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Introduction of the Acetamide Group: : The final step involves the introduction of the acetamide group. This can be achieved by reacting the piperidine derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can be performed on the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : It is used in biochemical studies to investigate the interactions of trifluoromethyl-containing compounds with biological targets.
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Medicine: : The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
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Industry: : It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring provides structural stability, while the acetamide group facilitates binding to specific sites on the target molecules. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethylamine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl)ethanamine
Uniqueness
2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide stands out due to its unique combination of a trifluoromethyl group, pyrimidine ring, piperidine ring, and acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its high lipophilicity, structural stability, and ability to interact with specific molecular targets contribute to its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2/c13-12(14,15)9-1-4-17-11(18-9)21-8-2-5-19(6-3-8)7-10(16)20/h1,4,8H,2-3,5-7H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBJJWOXAMEOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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